molecular formula C19H24ClN3OS B6137132 N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

货号 B6137132
分子量: 377.9 g/mol
InChI 键: JRVZQACBTQCDSY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

作用机制

TAK-659 is a selective inhibitor of BTK, a protein kinase that plays a crucial role in the development and activation of B cells. BTK is involved in the downstream signaling of the B cell receptor (BCR) and is essential for the survival and proliferation of B cells. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and proliferation, resulting in the inhibition of B cell-mediated immune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and proliferation, resulting in the inhibition of B cell-mediated immune responses. TAK-659 has also been shown to inhibit the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. In addition, TAK-659 has been shown to have anti-tumor effects in preclinical studies, which may be attributed to its ability to inhibit B cell activation and proliferation.

实验室实验的优点和局限性

One of the main advantages of TAK-659 is its selectivity for BTK, which makes it a promising candidate for the treatment of B cell-mediated diseases. TAK-659 has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, there are some limitations associated with the use of TAK-659 in lab experiments. For example, the long-term effects of TAK-659 on B cell function and survival are not well understood. In addition, the potential side effects of TAK-659 on other immune cells and organ systems need to be further investigated.

未来方向

There are several future directions for the research and development of TAK-659. One area of research is the investigation of the long-term effects of TAK-659 on B cell function and survival. Another area of research is the investigation of the potential side effects of TAK-659 on other immune cells and organ systems. In addition, further preclinical and clinical studies are needed to determine the efficacy and safety of TAK-659 in the treatment of various diseases, including B-cell malignancies and autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors is an area of active research, which may lead to the discovery of new therapeutic agents for the treatment of B cell-mediated diseases.

合成方法

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 4-chlorobenzylamine with piperidine, followed by the reaction of the resulting intermediate with 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetic acid. The final product is obtained after purification using chromatography techniques. The synthesis of TAK-659 has been described in detail in a research article published by Takahashi et al. in 2016.

科学研究应用

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In particular, TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has also been shown to have potential applications in the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

属性

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3OS/c1-13-18(25-14(2)21-13)10-19(24)22-17-4-3-9-23(12-17)11-15-5-7-16(20)8-6-15/h5-8,17H,3-4,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVZQACBTQCDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2CCCN(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。